molecular formula C4H4ClN3O4S B1379325 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride CAS No. 1365941-03-2

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1379325
CAS No.: 1365941-03-2
M. Wt: 225.61 g/mol
InChI Key: BHIHNOCGRDYMFQ-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at position 1, a nitro group at position 4, and a sulfonyl chloride group at position 5. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration. After the reaction, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

    Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce sulfonyl chloride groups into peptides and proteins.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers. .

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. In biological systems, this reactivity can be harnessed to label or modify proteins and peptides, thereby affecting their function and activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the nitro group at position 4, resulting in different reactivity and applications.

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different chemical properties and uses.

    1-methyl-4-nitro-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles

Uniqueness

1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in various chemical transformations. Its ability to undergo multiple types of reactions, such as substitution, reduction, and oxidation, further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIHNOCGRDYMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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